molecular formula C8H17NO B13843588 1-Propylpiperidin-2-ol

1-Propylpiperidin-2-ol

Cat. No.: B13843588
M. Wt: 143.23 g/mol
InChI Key: XSZSPMCLAJBIMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Propylpiperidin-2-ol is a chemical compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol. It is structurally similar to 1-Propyl-2-piperidinone and is used in various chemical syntheses. The compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Preparation Methods

1-Propylpiperidin-2-ol can be synthesized through several methods. One common synthetic route involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization . Another method involves the hydrogenation of piperidine derivatives using palladium or rhodium catalysts . Industrial production methods often utilize these efficient and cost-effective synthetic routes to produce the compound in large quantities.

Chemical Reactions Analysis

1-Propylpiperidin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-Propylpiperidin-2-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including its role as a growth stimulator in plants.

    Medicine: Piperidine derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer activities.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Propylpiperidin-2-ol involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives are known to regulate crucial signaling pathways essential for the establishment of cancers, such as STAT-3, NF-κB, and PI3k/Aκt . These interactions lead to the inhibition of cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells .

Comparison with Similar Compounds

1-Propylpiperidin-2-ol is structurally similar to 1-Propyl-2-piperidinone, which is used in the synthesis of preclamol. Other similar compounds include:

    2-Piperidinone: Another piperidine derivative used in various chemical syntheses.

    Piperidine: A basic structure for many pharmaceuticals and organic compounds

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

1-propylpiperidin-2-ol

InChI

InChI=1S/C8H17NO/c1-2-6-9-7-4-3-5-8(9)10/h8,10H,2-7H2,1H3

InChI Key

XSZSPMCLAJBIMR-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCCC1O

Origin of Product

United States

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